

An In-depth Technical Guide to the Chemical Properties of 12-Hydroxyibogamine

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Compound of Interest

Compound Name: *Noribogaine hydrochloride*

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Introduction

12-Hydroxyibogamine, also known as noribogaine, is the primary psychoactive metabolite of the indole alkaloid ibogaine.^[1] It is formed in the liver via O-demethylation of ibogaine, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.^{[2][3]} As the principal active metabolite, 12-hydroxyibogamine is thought to be significantly involved in the anti-addictive effects attributed to ibogaine.^[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 12-hydroxyibogamine, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

12-Hydroxyibogamine is an organic heteropentacyclic compound, functionally related to ibogaine.^[1] It is classified as a monoterpene indole alkaloid, a tertiary amino compound, and a secondary amino compound.^[1] While experimental data for some physical properties are not readily available in the literature, a summary of its known chemical and physical characteristics is presented in Table 1.

Table 1: Chemical and Physical Properties of 12-Hydroxyibogamine

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	[1]
Molecular Weight	296.4 g/mol	[1]
Exact Mass	296.188863393 Da	[1]
XLogP3	3.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	39.3 Å ²	[1]
Complexity	441	[1]
Physical State	Crystalline solid	[4]
Solubility	Soluble in methanol. Sparingly soluble in aqueous solutions.	[4][5]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Pharmacological Profile

Receptor Binding Affinity

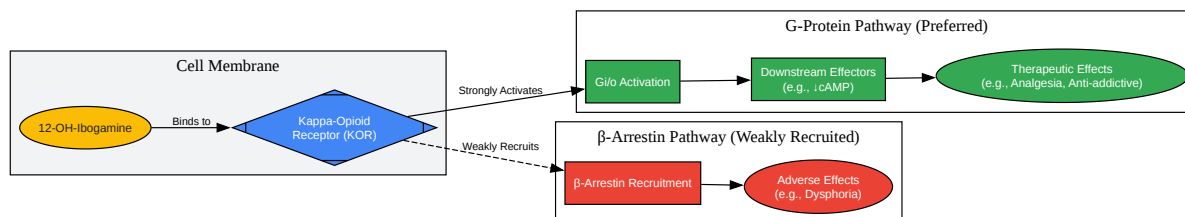
12-Hydroxyibogamine exhibits a complex receptor binding profile, interacting with several key targets in the central nervous system. It generally shows a higher affinity for opioid receptors compared to its parent compound, ibogaine.[6] A summary of its binding affinities for various receptors and transporters is provided in Table 2.

Table 2: Receptor and Transporter Binding Affinities of 12-Hydroxyibogamine

Target	Radioligand	Ki (μM)	Source(s)
Kappa-Opioid Receptor	[³ H]U-69,593	0.96 ± 0.08	[6]
Mu-Opioid Receptor	2.66 ± 0.62	[6]	
Delta-Opioid Receptor	24.72 ± 2.26	[6]	
Serotonin Transporter (5-HTT)	[³ H]Paroxetine	Higher potency than ibogaine	[1]
NMDA Receptor Complex	[³ H]MK-801	Lower affinity than ibogaine	[1][2]
Vesicular Monoamine Transporter	Equipotent with ibogaine	[1]	
Dopamine Transporter	Equipotent with ibogaine	[1]	
Sigma σ ₂ Receptor	No significant binding		

Signaling Pathways

A significant aspect of 12-hydroxyibogamine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia, while only weakly recruiting the β-arrestin pathway, which is linked to adverse effects such as dysphoria.



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G-protein biased agonism of 12-hydroxyibogamine at the kappa-opioid receptor.

Pharmacokinetics and Metabolism

12-Hydroxyibogamine is the primary and long-lived metabolite of ibogaine.[1] It is highly lipophilic and readily crosses the blood-brain barrier. In humans, it has a long elimination half-life of 28-49 hours in healthy volunteers.[7] Peak plasma concentrations of 12-hydroxyibogamine can surpass those of its parent compound and it persists in the bloodstream for an extended period.[3]

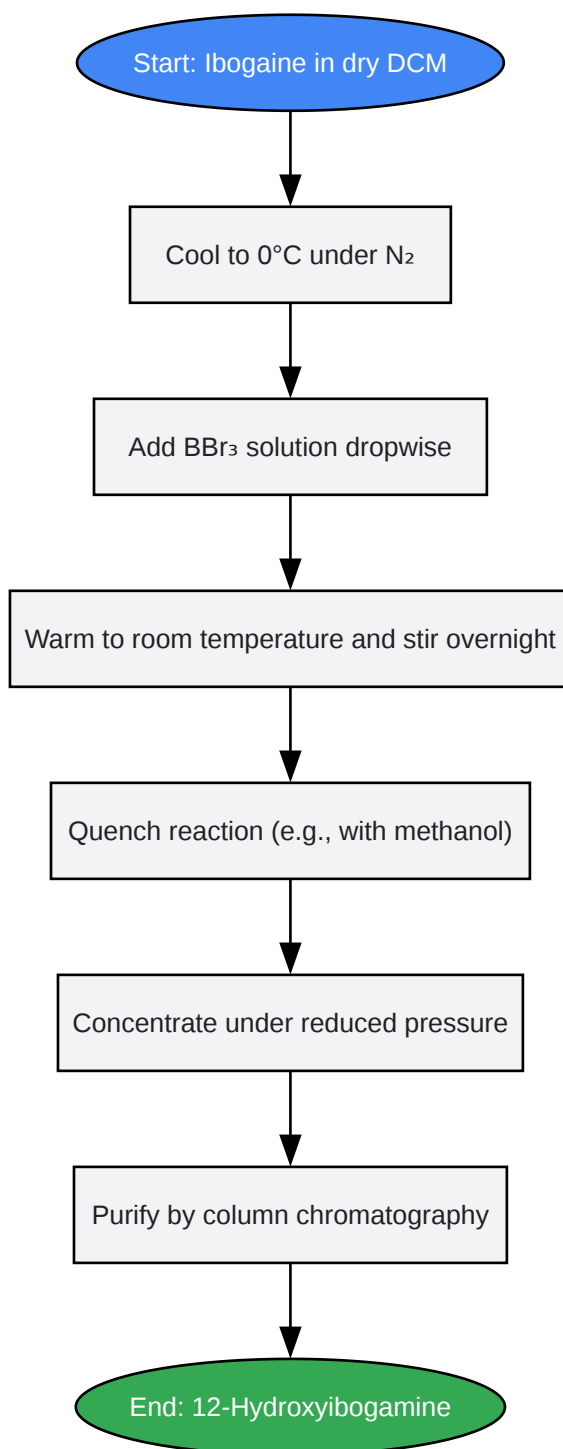
Toxicology and Safety Profile

Preclinical and clinical studies have provided insights into the safety profile of 12-hydroxyibogamine. In human trials, single oral doses were generally well-tolerated.[7] The most frequently reported adverse events include mild, transient visual disturbances (such as changes in light perception), headache, and nausea.[8][9] A dose-dependent increase in the QTc interval has been observed, indicating a potential for cardiac effects, which necessitates careful monitoring in clinical settings.[8][9] Notably, 12-hydroxyibogamine is a known inhibitor of the hERG potassium channel, which is a likely mechanism for the observed QT prolongation. [10][11]

Experimental Protocols

Synthesis of 12-Hydroxyibogamine via O-Demethylation of Ibogaine

This protocol describes a general method for the O-demethylation of ibogaine using boron tribromide (BBr_3).



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Workflow for the synthesis of 12-hydroxyibogamine.

Materials:

- Ibogaine
- Boron tribromide (BBr_3) solution (e.g., 1M in dichloromethane)
- Anhydrous dichloromethane (DCM)
- Methanol
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., DCM/methanol gradient)

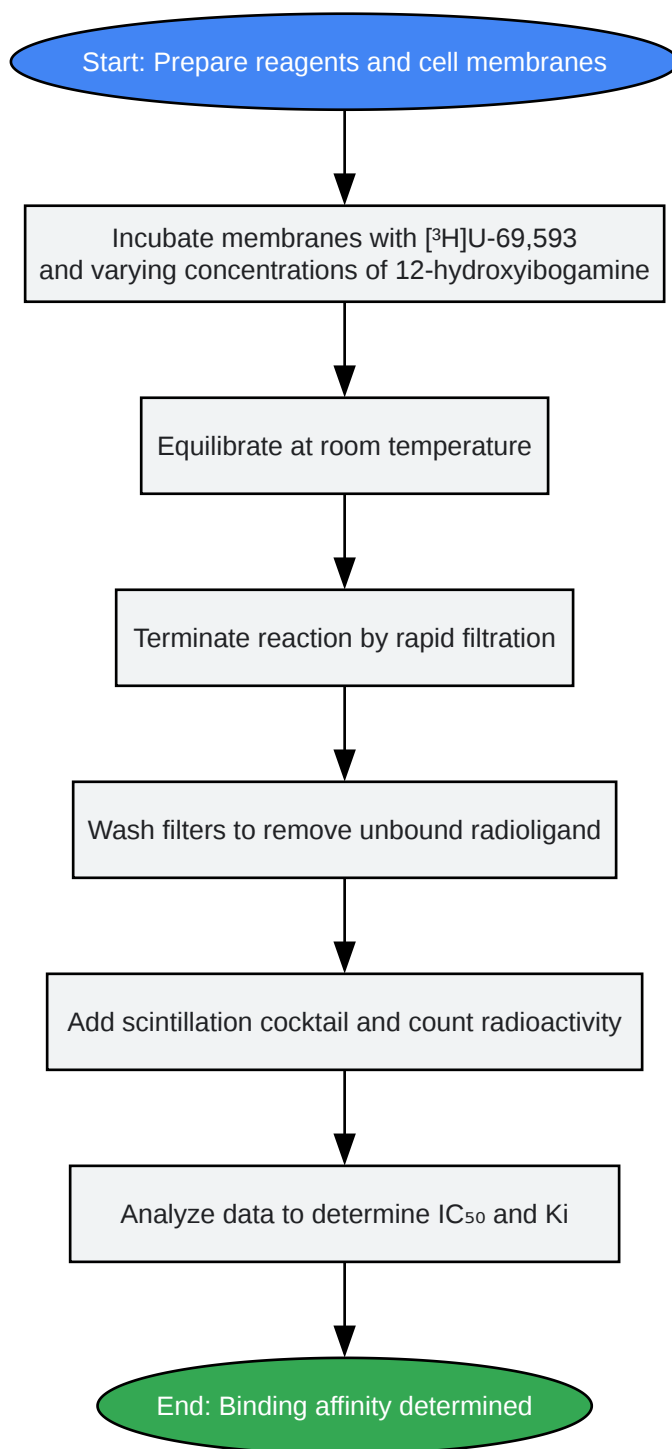
Procedure:

- Dissolve ibogaine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add the BBr_3 solution dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.
- Remove the solvent under reduced pressure.

- Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient to yield 12-hydroxyibogamine.

Kappa-Opioid Receptor Competition Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of 12-hydroxyibogamine for the kappa-opioid receptor.



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Workflow for the kappa-opioid receptor competition binding assay.

Materials:

- Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 cells)
- [³H]U-69,593 (radioligand)
- 12-Hydroxyibogamine (test compound)
- Unlabeled U-69,593 (for determining non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold assay buffer)
- Glass fiber filters
- Scintillation cocktail
- 96-well plates
- Cell harvester
- Scintillation counter

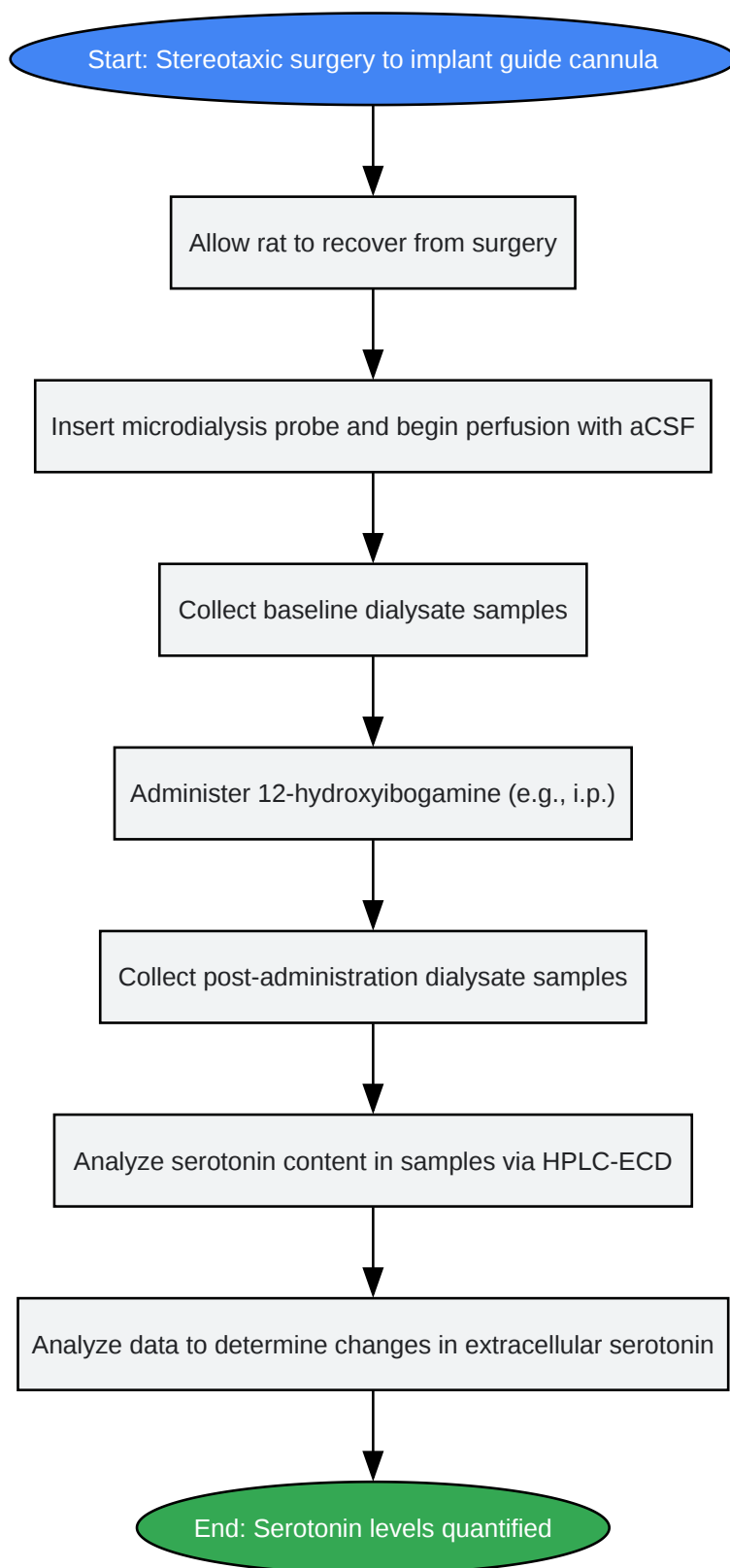
Procedure:

- Prepare serial dilutions of 12-hydroxyibogamine in assay buffer.
- In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]U-69,593, and varying concentrations of 12-hydroxyibogamine.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-69,593.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding and plot the percentage of specific binding against the concentration of 12-hydroxyibogamine to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes a method for measuring changes in extracellular serotonin levels in the rat nucleus accumbens following the administration of 12-hydroxyibogamine.[\[8\]](#)



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Workflow for in vivo microdialysis of serotonin.

Materials:

- Adult male Sprague-Dawley rats
- Stereotaxic apparatus
- Guide cannula and microdialysis probes
- Artificial cerebrospinal fluid (aCSF) for perfusion
- 12-Hydroxyibogamine solution for injection
- Syringe pump
- Fraction collector
- HPLC system with electrochemical detection (ECD)

Procedure:

- Anesthetize the rat and place it in a stereotaxic frame.
- Surgically implant a guide cannula targeting the nucleus accumbens.
- Allow the animal to recover for several days.
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Administer a dose of 12-hydroxyibogamine (e.g., intraperitoneally).
- Continue to collect dialysate samples for several hours post-administration.
- Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

- Express the post-administration serotonin levels as a percentage of the baseline levels to determine the effect of 12-hydroxyibogamine.

Conclusion

12-Hydroxyibogamine is a pharmacologically complex molecule with a distinct profile from its parent compound, ibogaine. Its biased agonism at the kappa-opioid receptor and its potent activity as a serotonin reuptake inhibitor are key features that likely contribute to its therapeutic potential. The long half-life and significant brain penetration of 12-hydroxyibogamine are important pharmacokinetic considerations. While generally well-tolerated in clinical settings at lower doses, the potential for QT prolongation warrants careful cardiac monitoring. This technical guide provides a foundational understanding of the chemical properties of 12-hydroxyibogamine to support further research and development efforts.

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